molecular formula C16H11BrO4 B14303006 8-Bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one CAS No. 117375-27-6

8-Bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B14303006
CAS No.: 117375-27-6
M. Wt: 347.16 g/mol
InChI Key: ZZMDYPJBNXQVIN-UHFFFAOYSA-N
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Description

8-bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxyphenyl group attached to the chromenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves the following steps:

    Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using hydrogen peroxide or other oxidizing agents.

    Methoxylation: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the chromenone core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, hydroxylation, and methoxylation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in debromination.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for debromination.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the debrominated chromenone derivative.

    Substitution: Formation of substituted chromenone derivatives with various functional groups.

Scientific Research Applications

8-bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It may exert its effects through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting pro-inflammatory enzymes and cytokines.

    Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one: Lacks the bromine atom, which may affect its biological activity.

    8-bromo-7-hydroxy-4H-chromen-4-one: Lacks the methoxyphenyl group, which may influence its chemical reactivity and applications.

Uniqueness

8-bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is unique due to the presence of both the bromine atom and the methoxyphenyl group, which contribute to its distinct chemical properties and potential biological activities.

Properties

CAS No.

117375-27-6

Molecular Formula

C16H11BrO4

Molecular Weight

347.16 g/mol

IUPAC Name

8-bromo-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H11BrO4/c1-20-10-4-2-9(3-5-10)12-8-21-16-11(15(12)19)6-7-13(18)14(16)17/h2-8,18H,1H3

InChI Key

ZZMDYPJBNXQVIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3Br)O

Origin of Product

United States

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